molecular formula C21H35NO B1665469 Amorolfine CAS No. 78613-35-1

Amorolfine

Cat. No. B1665469
CAS RN: 78613-35-1
M. Wt: 317.5 g/mol
InChI Key: MQHLMHIZUIDKOO-AYHJJNSGSA-N
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Safety and Hazards

Amorolfine should be handled with care to avoid ingestion and inhalation . It should not get in eyes, on skin, or on clothing . It should be protected from moisture and kept refrigerated . It is incompatible with strong oxidizing agents .

Biochemical Analysis

Biochemical Properties

Amorolfine inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .

Cellular Effects

This compound’s primary cellular effect is the disruption of fungal cell membrane structure and function . By inhibiting key enzymes in the sterol synthesis pathway, it depletes ergosterol, a critical component of fungal cell membranes. This leads to the accumulation of ignosterol, which disrupts the integrity and function of the cell membrane .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of D14 reductase and D7-D8 isomerase, enzymes critical to the fungal sterol synthesis pathway . This inhibition disrupts the production of ergosterol, leading to a depletion of this essential component of fungal cell membranes. As a result, ignosterol accumulates in the cell membranes, disrupting their function .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are typically observed over a period of 6 to 12 months . It is applied once each week as a 5% nail lacquer, and its effectiveness in treating toenail onychomycosis ranges from 60% to 71% .

Metabolic Pathways

This compound’s primary metabolic action is the inhibition of the fungal sterol synthesis pathway . It specifically inhibits the enzymes D14 reductase and D7-D8 isomerase, disrupting the production of ergosterol and leading to the accumulation of ignosterol .

Transport and Distribution

This compound is typically applied topically in the form of a nail lacquer

Subcellular Localization

The subcellular localization of this compound is primarily within the fungal cytoplasmic cell membranes . By inhibiting key enzymes in the sterol synthesis pathway, it disrupts the composition of these membranes, leading to the accumulation of ignosterol .

Chemical Reactions Analysis

Amorolfine undergoes several types of chemical reactions, including oxidation and substitution reactions. For example, it can be oxidized to form an N-oxide degradation product when exposed to hydrogen peroxide . Common reagents used in these reactions include hydrogen peroxide and various catalysts. The major products formed from these reactions include the N-oxide derivative of this compound .

Comparison with Similar Compounds

Amorolfine is often compared to other antifungal compounds such as miconazole and terbinafine. While all three compounds are used to treat fungal infections, they have different mechanisms of action and efficacy profiles. Miconazole works by inhibiting the synthesis of ergosterol, similar to this compound, but it is less effective in achieving mycological cure . Terbinafine, on the other hand, inhibits squalene epoxidase, another enzyme involved in ergosterol synthesis . Studies have shown that this compound has a higher concentration in the nail bed compared to terbinafine, making it more effective for treating onychomycosis .

Similar Compounds::
  • Miconazole
  • Terbinafine
  • Ciclopirox

properties

IUPAC Name

(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLMHIZUIDKOO-AYHJJNSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046690
Record name Amorolfine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78613-35-1
Record name Amorolfine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78613-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amorolfine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amorolfine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-[3-(p-tert.amyl-phenyl)-2-methyl-propyl]-2,6-dimethyl-morpholine, b.p. 136°-138° C./0.04 Torr is prepared from 4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine and 2-methyl-2-butanol.
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Synthesis routes and methods II

Procedure details

230 G. of 3-(p-tert.-amyl-phenyl)-2-methyl-propionaldehyde and 137 g. of 2,6-dimethylmorpholine are heated at reflux in 1000 ml. of toluene for 16 hours in a water-separator under nitrogen gasification until the water-cleavage has been completed. 17.5 G. of 5% palladium/carbon are added at room temperature under nitrogen gasification and the mixture is subsequently hydrogenated until the hydrogen uptake has been completed. Then, the catalyst is removed by filtration and the toluene is evaporated in vacuo. By distillation of the residue, there is obtained pure 4-[3-(p-tert.-amyl-phenyl)-2-methyl-propyl]-2,6-dimethylmorpholine having a boiling point of 134° C./0.036 Torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Amorolfine exert its antifungal activity?

A1: this compound disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes. It inhibits two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-8 isomerase. []

Q2: What are the downstream consequences of this compound's inhibition of ergosterol biosynthesis?

A2: This inhibition leads to the depletion of ergosterol and the accumulation of a sterol precursor called ignosterol in the fungal cell membrane. This disruption compromises membrane integrity and function, ultimately inhibiting fungal growth. [] Additionally, this compound causes thickening of the fungal cell wall and abnormal chitin deposition, further contributing to its antifungal effects. [, ]

Q3: Does this compound exhibit fungicidal or fungistatic activity?

A3: this compound demonstrates both fungistatic and fungicidal properties in vitro, depending on the fungal species and concentration used. [, ]

Q4: What is the spectrum of antifungal activity of this compound?

A4: this compound exhibits a broad spectrum of activity against various fungi, including dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum), yeasts (e.g., Candida species), dimorphic fungi, and molds. [, ]

Q5: Are there any in vitro studies showing synergistic effects of this compound with other antifungals?

A5: Yes, studies have demonstrated synergistic effects when this compound is combined with other antifungals like terbinafine and itraconazole against dermatophytes, yeasts, and molds. [, , ]

Q6: Has the efficacy of this compound in treating onychomycosis been evaluated in clinical trials?

A6: Yes, numerous clinical trials have investigated the efficacy of this compound 5% nail lacquer in treating onychomycosis. Results indicate that it can achieve mycological and clinical cure in a significant proportion of patients, particularly those with mild to moderate infections. [, , , , ]

Q7: Are there advantages to combining this compound nail lacquer with systemic antifungals for onychomycosis treatment?

A7: Yes, meta-analyses and systematic reviews suggest that combining this compound 5% nail lacquer with oral antifungals like terbinafine or itraconazole can lead to higher complete clearance rates compared to systemic monotherapy, without increasing adverse events. []

Q8: Are there any strategies to improve the delivery and stability of this compound?

A8: Researchers are exploring novel drug delivery systems, such as ethosomes and nanoemulgels, to enhance this compound's penetration through the nail plate and improve its efficacy in treating onychomycosis. [, ] Additionally, the incorporation of penetration enhancers and optimization of formulation parameters can further enhance drug delivery and stability. []

Q9: Is there a risk of developing resistance to this compound?

A9: While resistance to this compound is relatively rare, studies have shown that Trichophyton rubrum can develop resistance under in vitro conditions, particularly when exposed to subinhibitory concentrations. [] Cross-resistance with other antifungals, such as terbinafine, has also been observed. []

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